Benzodiazepine Synthesis: NaAuCl₄·2H₂O Outperforms HAuCl₄·4H₂O and AuCl₃ in Yield Under Identical Conditions
In a direct head-to-head comparison under identical reaction conditions (o-phenylenediamine + acetophenone, ethanol, room temperature, 5 h), NaAuCl₄·2H₂O achieved a 95% isolated yield of 1,5-benzodiazepine 3e, surpassing HAuCl₄·4H₂O (85%) and AuCl₃ (80%). Without any gold catalyst, the reaction hardly proceeded [1]. This 10–15 percentage point yield advantage represents a substantial improvement in synthetic efficiency, directly translating to higher throughput and reduced material costs per gram of product.
| Evidence Dimension | Isolated yield of 1,5-benzodiazepine 3e from o-phenylenediamine and acetophenone |
|---|---|
| Target Compound Data | NaAuCl₄·2H₂O (2 mol%): 95% yield, 5 h, RT, ethanol |
| Comparator Or Baseline | HAuCl₄·4H₂O (2 mol%): 85% yield, 5 h, RT; AuCl₃ (2 mol%): 80% yield, 5 h, RT; No catalyst: trace |
| Quantified Difference | NaAuCl₄·2H₂O yields 10–15 absolute percentage points higher than alternative gold(III) precursors (95% vs. 85% for HAuCl₄ and 80% for AuCl₃) |
| Conditions | o-Phenylenediamine (1.0 mmol), acetophenone (2.0 mmol), catalyst (2 mol%), EtOH (2 mL), RT, 5 h (Shi et al., 2010, Table 1, Entries 1–4) |
Why This Matters
For procurement decisions in pharmaceutical intermediate synthesis, NaAuCl₄·2H₂O delivers superior yield per unit gold cost, reducing the number of reaction runs needed to achieve target product quantities.
- [1] Shi, R.-X.; Liu, Y.-K.; Xu, Z.-Y. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives. J. Zhejiang Univ. Sci. B 2010, 11 (2), 102–108. View Source
